N-[4-(allyloxy)-3-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(allyloxy)-3-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride, also known as AM-251, is a selective antagonist for the cannabinoid receptor CB1. It was first synthesized in 1999 by scientists from Pfizer, and has since been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological processes.
Mechanism of Action
N-[4-(allyloxy)-3-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride works by selectively binding to the CB1 receptor and blocking the action of endocannabinoids, which are naturally occurring compounds that activate the receptor. This results in a decrease in the activity of the endocannabinoid system and a reduction in the physiological effects associated with its activation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific system being studied. For example, it has been shown to reduce pain sensitivity in animal models, and to decrease food intake and body weight in rodents. It has also been shown to have anxiolytic and antidepressant effects in some studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(allyloxy)-3-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride in lab experiments is its high selectivity for the CB1 receptor, which allows researchers to specifically target this receptor without affecting other systems. However, one limitation is that it is relatively expensive compared to other cannabinoid receptor antagonists, which may limit its use in some studies.
Future Directions
There are many potential future directions for research involving N-[4-(allyloxy)-3-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride. Some possible areas of investigation include its effects on neuroinflammation, its role in regulating the immune system, and its potential as a therapeutic agent for various diseases and conditions. Additionally, further studies may be needed to fully understand the long-term effects of CB1 receptor antagonists on the body.
Synthesis Methods
The synthesis of N-[4-(allyloxy)-3-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride involves several steps, starting from the reaction of 4-allyloxy-3-methoxybenzaldehyde with 4-morpholineethanamine in the presence of acetic acid. The resulting intermediate is then treated with hydrochloric acid and purified to obtain the final product as a dihydrochloride salt.
Scientific Research Applications
N-[4-(allyloxy)-3-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride has been used in numerous studies to investigate the role of the endocannabinoid system in various physiological processes, including pain, appetite, mood, and memory. It has also been used to study the effects of cannabinoid receptor antagonists on drug addiction and withdrawal.
properties
IUPAC Name |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.2ClH/c1-3-10-22-16-5-4-15(13-17(16)20-2)14-18-6-7-19-8-11-21-12-9-19;;/h3-5,13,18H,1,6-12,14H2,2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOZMXYLGZALNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC=C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.